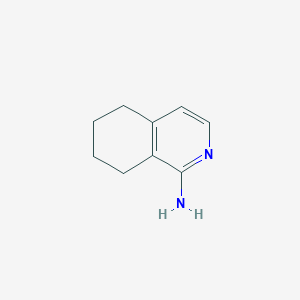

5,6,7,8-Tetrahydroisoquinolin-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRNCZBYTWGXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579027 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75704-51-7 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5,6,7,8 Tetrahydroisoquinolin 1 Amine and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful and direct method for the synthesis of 5,6,7,8-tetrahydroisoquinolines from isoquinoline (B145761) precursors. This approach can be finely tuned to control both regioselectivity and stereoselectivity, providing access to a variety of structural isomers and stereoisomers.

The regioselective hydrogenation of the carbocyclic (benzene) ring of an isoquinoline derivative is a key strategy for the synthesis of 5,6,7,8-tetrahydroisoquinolines. A notable method involves the catalytic hydrogenation of acetamido-substituted isoquinolines, followed by the hydrolysis of the acetamide (B32628) group to yield the corresponding amino-substituted 5,6,7,8-tetrahydroisoquinoline (B1330172). nih.govresearchgate.net This approach has demonstrated good yields, particularly when the acetamido substituent is located on the pyridine (B92270) ring of the isoquinoline nucleus. nih.govresearchgate.net The reaction typically employs a heterogeneous catalyst, such as platinum or palladium on carbon, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the benzene (B151609) ring while preserving the pyridine ring and the acetamido group. This method has also been successfully applied to the regioselective reduction of isoquinoline substrates bearing other substituents, such as methoxy (B1213986) (OMe), methyl carboxylate (CO2Me), and phenyl (Ph) groups. nih.govresearchgate.net

The synthesis of chiral 5,6,7,8-tetrahydroisoquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric hydrogenation, including transfer hydrogenation, of 3,4-dihydroisoquinolines (DHIQs) and isoquinolinium salts has emerged as a highly effective method for accessing enantiomerically enriched 1-substituted tetrahydroisoquinolines. rsc.orgmdpi.com These reactions utilize chiral catalysts, often based on transition metals like iridium and rhodium, in combination with chiral ligands.

For instance, iridium-catalyzed asymmetric hydrogenation of 1- and 3-substituted isoquinolinium salts has been shown to produce chiral 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity (up to 96% ee). dicp.ac.cn Similarly, the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, using chiral diamine ligands in rhodium complexes, provides access to the corresponding chiral tetrahydroisoquinolines. mdpi.com The choice of catalyst, chiral ligand, and reaction conditions can be optimized to achieve high yields and enantiomeric excesses for a variety of substrates.

Table 1: Examples of Stereoselective Hydrogenation of Isoquinoline Derivatives

| Precursor | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-benzyl-1-phenylisoquinolinium bromide | [Ir(COD)Cl]₂ / Chiral Ligand | Chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) derivative | Good | up to 96 |

| 1-Aryl-3,4-dihydroisoquinoline | Rhodium / Chiral Diamine Ligand (CAMPY) | Chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline | Quantitative | up to 69 |

| 1-Alkyl-3,4-dihydroisoquinoline | Iridium / Chiral Spiro Phosphoramidite Ligand | Chiral 1-alkyl-1,2,3,4-tetrahydroisoquinoline | High | High |

Enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful biocatalytic methods for the synthesis of enantiomerically pure compounds, including tetrahydroisoquinoline derivatives. nih.govwikipedia.orgnih.govmdpi.comyoutube.comprinceton.edunih.gov These methods rely on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov

Lipase-catalyzed strategies have been successfully employed for the resolution of various tetrahydroisoquinoline and tetrahydro-β-carboline derivatives. nih.gov These strategies include O-acylation of primary hydroxyl groups, N-acylation of secondary amino groups, and hydrolysis of esters. nih.gov For example, Candida rugosa lipase (B570770) has been used for the kinetic resolution of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) through N-alkoxycarbonylation, yielding the (R)-enantiomer with 98% ee and the (S)-amide with 99% ee. nih.gov In a dynamic kinetic resolution approach, a combination of an iridium catalyst for in situ racemization and a lipase for enantioselective acylation has been used for 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, affording the (R)-carbamate with 96% ee. nih.gov These examples demonstrate the potential of enzymatic methods for the synthesis of chiral tetrahydroisoquinoline scaffolds, which are closely related to 5,6,7,8-tetrahydroisoquinolin-1-amine.

Classical Cyclization Reactions Applied to Tetrahydroisoquinoline Synthesis

Classical cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, are foundational methods for the de novo synthesis of the tetrahydroisoquinoline core. These reactions involve the formation of the heterocyclic ring from acyclic precursors.

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines. researchgate.netorganic-chemistry.orgwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). researchgate.netorganic-chemistry.orgwikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can then be reduced to the corresponding tetrahydroisoquinoline.

This reaction is particularly effective for β-arylethylamides derived from electron-rich aromatic rings. organic-chemistry.org The mechanism is believed to proceed through an initial dehydration of the amide, followed by an intramolecular electrophilic aromatic substitution. organic-chemistry.org Variants of the Bischler-Napieralski reaction have been developed to accommodate a wider range of substrates and to improve reaction conditions. This method has been successfully applied to the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines. mdpi.com The subsequent reduction of these cyclic imines provides a versatile route to various substituted tetrahydroisoquinolines. rsc.org

Table 2: Reagents and Conditions for the Bischler-Napieralski Reaction

| Substrate | Condensing Agent | Conditions | Product |

|---|---|---|---|

| β-Arylethylamide | POCl₃ | Refluxing acidic conditions | 3,4-Dihydroisoquinoline |

| β-Arylethylamide | P₂O₅ | High temperature | 3,4-Dihydroisoquinoline |

| β-Arylethylcarbamate | Tf₂O, PPA | Varies (room temp. to 100°C) | 3,4-Dihydroisoquinoline |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | Not specified | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |

The Pictet-Spengler reaction is another cornerstone of tetrahydroisoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. thermofisher.comwikipedia.org This reaction is a special case of the Mannich reaction and is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine. wikipedia.org Electron-donating substituents on the aromatic ring facilitate the cyclization, often allowing the reaction to proceed under milder conditions. jk-sci.com Protic acids, such as hydrochloric acid, or Lewis acids are typically used as catalysts. thermofisher.com A phosphate (B84403) buffer-catalyzed Pictet-Spengler reaction has also been reported for the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinolines from unreactive ketone substrates, highlighting the versatility of this method. acs.org The reaction is performed in a methanol/phosphate buffer at pH 9 and 70 °C, which are significantly milder conditions than those typically required. acs.org

Multi-Component Reactions (MCRs) for Complex Tetrahydroisoquinoline Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been successfully applied to the synthesis of tetrahydroisoquinoline scaffolds, including those fused to other heterocyclic systems.

One notable example is a Mannich-type multicomponent assembly process (MCAP) that leads to the formation of complex heterocyclic systems fused to a tetrahydroisoquinoline core. nih.gov This strategy involves the reaction of an amine, an aldehyde, and a component containing an active methylene (B1212753) group, followed by cyclization reactions to build intricate scaffolds. For instance, this approach has been utilized to synthesize tetrahydroisoquinolines fused to 1,4-diazepine-2,5-diones, dihydropyrimidine-2,4-diones, and 1,5-benzodiazepin-2-ones. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also prominent in the synthesis of functionalized tetrahydroisoquinolines. The Ugi three-component reaction, for example, can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides from the reaction of 3,4-dihydroisoquinolines, isocyanides, and carboxylic acids. chinesechemsoc.org A particularly innovative extension of this methodology involves a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction to construct tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. cornell.edu This sequential process maximizes efficiency by combining a multicomponent reaction with a subsequent cyclization in a single operation. cornell.edu

Domino reactions, which involve a cascade of intramolecular transformations, have also been employed for the stereoselective synthesis of functionalized tetrahydroquinolines, a related class of compounds. The domino Povarov reaction, for instance, utilizes the in situ generation of a β-enamino ester and an aromatic imine to construct polysubstituted 1,2,3,4-tetrahydroquinolines. acs.org While this example focuses on the quinoline (B57606) core, the principles of domino reactions are applicable to the synthesis of complex isoquinoline derivatives as well.

Metal-catalyzed MCRs offer another avenue for the synthesis of complex tetrahydroisoquinolines. For example, a copper-catalyzed three-component coupling of an amine, aldehyde, and alkyne has been harnessed as a general annulation strategy in the synthesis of protoberberine alkaloids, which feature a tetrahydroisoquinoline core. nih.gov

The following table summarizes representative examples of multi-component reactions for the synthesis of complex tetrahydroisoquinoline and related scaffolds.

| MCR Type | Reactants | Product | Key Features |

| Mannich-type MCAP | Amine, Aldehyde, Active Methylene Compound | Fused Tetrahydroisoquinolines (e.g., with diazepinediones) | Rapid assembly of complex, fused heterocyclic systems. nih.gov |

| Ugi Three-Component Reaction | 3,4-Dihydroisoquinoline, Isocyanide, Carboxylic Acid | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | Efficient C(1)-functionalization of the tetrahydroisoquinoline core. chinesechemsoc.org |

| Ugi-Azide/Heck Reaction | 2-Bromobenzaldehyde, Allylamine, Azidotrimethylsilane, Isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | One-pot combination of MCR and post-condensation cyclization. cornell.edu |

| Domino Povarov Reaction | Arylamine, Methyl Propiolate, Aromatic Aldehyde | Polysubstituted 1,2,3,4-Tetrahydroquinolines | Stereoselective synthesis of highly functionalized quinoline derivatives. acs.org |

| Copper-Catalyzed Three-Component Coupling | Amine, Aldehyde, Alkyne | Protoberberine Alkaloids | General strategy for the synthesis of natural product scaffolds. nih.gov |

Novel Synthetic Routes and Functionalization Strategies

Beyond multi-component reactions, a plethora of novel synthetic routes and functionalization strategies have been developed to access and diversify the 5,6,7,8-tetrahydroisoquinoline framework. These methods often employ modern catalytic systems and innovative reaction concepts to achieve high levels of efficiency and selectivity.

Tandem and Domino Reactions:

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, provide an elegant approach to complex molecules. A palladium-catalyzed, norbornene-mediated domino sequence involving an ortho-alkylation/Heck reaction has been reported for the synthesis of highly functionalized tetrahydroisoquinolines from readily available aryl iodides. researchgate.net Another innovative approach is the diastereoselective synthesis of substituted tetrahydroisoquinolines via a silver(I) triflate-promoted tandem reaction that comprises the ring opening of aziridines and a Michael reaction. thieme.de

C-H Activation and Functionalization:

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, avoiding the need for pre-functionalized substrates. The C(sp³)–H bonds of tetrahydroisoquinolines are particularly amenable to such transformations. For instance, an l-proline (B1679175) catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines can be followed by a selective α-C(sp³)–H oxygenation of the tertiary amine moiety to introduce amide or aldehyde functionalities. nih.gov Transition metal-catalyzed C-H activation has also been extensively explored for the functionalization of related heterocycles like 8-methylquinolines, providing a blueprint for potential applications to the tetrahydroisoquinoline scaffold. nih.gov

Photocatalysis and Electrochemistry:

Visible-light photocatalysis and electrochemistry have recently gained prominence as sustainable and powerful tools in organic synthesis. These methods allow for the generation of reactive intermediates under mild conditions. For example, the use of visible light and a photocatalytic system enables the cyclization of iodoaryl vinyl derivatives to form tetrahydroquinoline structures, a strategy that can also be adapted for flow chemistry. cornell.edu Electrochemical methods have been employed for the C(sp³)–H alkenylation of tetrahydroisoquinolines by merging Shono oxidation with the Morita–Baylis–Hillman reaction. acs.org Furthermore, electrochemical copper catalysis has been utilized for the asymmetric C(sp³)–H alkynylation of tertiary cyclic amines, leading to chiral C1-alkynylated tetrahydroisoquinolines. beilstein-journals.org

Dearomatization Strategies:

Dearomatization reactions offer a direct route to saturated and partially saturated heterocyclic systems from readily available aromatic precursors. A recently reported method involves the direct dearomatization of quinoline/isoquinoline quaternary ammonium (B1175870) salts using phenylsilane (B129415) as a reducing agent to afford tetrahydroquinoline and tetrahydroisoquinoline derivatives in good yields. researchgate.net Enantioselective dearomatization of isoquinolines has also been achieved using chiral anion-binding catalysis, providing access to cyclic α-aminophosphonates. researchgate.net

Biocatalysis:

Enzymatic reactions provide a green and highly selective alternative to traditional chemical synthesis. The use of norcoclaurine synthase, a Pictet-Spenglerase, allows for the biocatalytic production of a diverse array of substituted tetrahydroisoquinolines by cyclizing dopamine (B1211576) with various aldehydes. researchgate.net This enzymatic approach offers a potential route to a range of tetrahydroisoquinoline alkaloids under mild, environmentally friendly conditions.

The following table highlights selected novel synthetic routes and functionalization strategies for tetrahydroisoquinolines and related heterocycles.

| Strategy | Methodology | Key Features |

| Tandem Reaction | Palladium-catalyzed ortho-alkylation/Heck reaction | Domino sequence for the synthesis of highly functionalized tetrahydroisoquinolines. researchgate.net |

| C-H Functionalization | l-proline catalyzed MCR followed by α-C(sp³)–H oxygenation | Selective introduction of functional groups at the tertiary amine position. nih.gov |

| Photocatalysis | Visible-light mediated cyclization of iodoaryl vinyl derivatives | Mild conditions and applicability to flow chemistry for tetrahydroquinoline synthesis. cornell.edu |

| Electrochemistry | Merging Shono oxidation and Morita–Baylis–Hillman reaction | C(sp³)–H alkenylation of tetrahydroisoquinolines. acs.org |

| Dearomatization | Reduction of isoquinoline quaternary ammonium salts with phenylsilane | Direct and convenient synthesis of the tetrahydroisoquinoline core. researchgate.net |

| Biocatalysis | Norcoclaurine synthase-catalyzed Pictet-Spengler reaction | Enzymatic and enantioselective synthesis of substituted tetrahydroisoquinolines. researchgate.net |

An article on the chemical reactivity and derivatization of this compound cannot be generated as requested.

Following a thorough review of the available research, specific experimental data and detailed findings concerning the reactivity of the chemical compound this compound are not available. The search did not yield specific information for the reactions outlined, including nucleophilic substitution, amide formation, Mannich reactions, oxidation pathways to N-oxides, or reduction pathways to saturated amine derivatives for this particular isomer.

The provided search results primarily discuss related but distinct compounds, such as the 8-amino isomer (5,6,7,8-tetrahydroisoquinolin-8-amine) or derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) ring system. General principles of tetrahydroisoquinoline chemistry were found, but no specific examples or data pertaining to the reactivity of the 1-amino functional group or the specific transformations of the this compound ring system could be located.

Due to the lack of specific, scientifically verifiable information for this compound in the context of the required outline, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the requested structure and content. Generalizing from other isomers or related heterocyclic systems would not meet the required standard of accuracy for the specified compound.

Chemical Reactivity and Derivatization Strategies of 5,6,7,8 Tetrahydroisoquinolin 1 Amine

Transformations of the 5,6,7,8-Tetrahydroisoquinoline (B1330172) Ring System

Cyclization Reactions to Form Fused Heterocyclic Systems

The primary amino group at the C1 position of 5,6,7,8-tetrahydroisoquinolin-1-amine serves as a versatile nucleophilic handle for the construction of various fused heterocyclic systems. Through carefully designed cyclization reactions with appropriate dielectrophilic reagents, a range of bicyclic and polycyclic structures with potential pharmacological significance can be accessed. These reactions typically involve the formation of a new ring fused to the isoquinoline (B145761) core, leading to novel chemical entities with diverse substitution patterns.

One of the most explored pathways involves the reaction with β-ketoesters, such as ethyl acetoacetate, to construct pyrimido[2,1-a]isoquinoline systems. This transformation is a classic example of a condensation-cyclization sequence. The initial step is the formation of an enamine intermediate through the reaction of the primary amino group of this compound with the keto group of the β-ketoester. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the isoquinoline nitrogen onto the ester carbonyl, followed by dehydration, affords the fused pyrimidone ring. The reaction conditions for such transformations are crucial and often require elevated temperatures and sometimes the presence of a catalyst to facilitate the cyclization and dehydration steps.

Another significant class of cyclization reactions involves the use of α,β-unsaturated ketones. In these reactions, the primary amino group can participate in a Michael addition to the electron-deficient double bond of the unsaturated ketone. The resulting intermediate can then undergo an intramolecular cyclization and subsequent oxidation or rearrangement to yield fused polycyclic systems. The specific outcome of these reactions is highly dependent on the nature of the α,β-unsaturated ketone and the reaction conditions employed.

Furthermore, the synthesis of fused triazolo-isoquinolines can be achieved from 1-hydrazino-5,6,7,8-tetrahydroisoquinoline, a derivative of the parent amine. The hydrazino group provides two nucleophilic nitrogen atoms, enabling cyclization with various one-carbon electrophiles, such as formic acid or orthoesters, to form the fused triazole ring. This strategy expands the diversity of heterocyclic systems accessible from the this compound scaffold.

The following table summarizes representative cyclization reactions of this compound and its derivatives leading to fused heterocyclic systems.

| Reactant | Reagent | Fused Heterocyclic System | Reaction Type |

|---|---|---|---|

| This compound | Ethyl Acetoacetate | Pyrimido[2,1-a]isoquinoline | Condensation-Cyclization |

| This compound | α,β-Unsaturated Ketones | Fused Polycyclic Systems | Michael Addition-Cyclization |

| 1-Hydrazino-5,6,7,8-tetrahydroisoquinoline | Formic Acid | nih.govdocumentsdelivered.comresearchgate.netTriazolo[4,3-a]isoquinoline | Cyclocondensation |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are crucial for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing bond lengths, bond angles, and crystal packing information. To perform this analysis, the compound must be crystallized to produce a high-quality, single crystal. There are no reports of the crystal structure of 5,6,7,8-Tetrahydroisoquinolin-1-amine in crystallographic databases. While structures for related tetrahydroisoquinoline salts and derivatives have been published, this information cannot be extrapolated to the target molecule. iucr.orgiucr.org

Applications in Chemical Catalysis and Complex Molecular Architecture

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid bicyclic structure of the tetrahydroquinoline core makes it an excellent scaffold for creating effective chiral ligands that can precisely control the stereochemical outcome of a reaction.

Researchers have developed novel chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. mdpi.comnih.gov Two prominent examples are CAMPY (L1) and its 2-methyl substituted analogue, Me-CAMPY (L2). mdpi.comresearchgate.net These chelating diamine ligands are synthesized from the chiral (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline scaffold and differ in their steric and electronic properties, which in turn influences the reactivity and selectivity of the metal complexes they form. mdpi.comnih.gov The synthesis of these ligands often starts from the corresponding 8-hydroxy precursor, utilizing enzymatic kinetic resolution to establish the crucial chirality. nih.gov The resulting chiral amine is then further functionalized to yield the final diamine ligand. nih.gov These ligands, featuring a pyridine (B92270) backbone, have demonstrated high performance in metal complexes for homogeneous catalysis in both organic and aqueous media. mdpi.com

Asymmetric transfer hydrogenation (ATH) is a powerful and sustainable method for the reduction of unsaturated bonds, such as C=N, to create chiral amines. mdpi.comrsc.org Ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold, like CAMPY and Me-CAMPY, have been successfully employed in metal-catalyzed ATH reactions. mdpi.comnih.gov

Specifically, they have been used as chiral ligands in pentamethylcyclopentadienyl (Cp*) metal complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs). mdpi.comnih.gov This reaction is of significant importance as it produces chiral 1-aryl-tetrahydroisoquinolines, which are key structural motifs in many biologically active alkaloids. nih.govresearchgate.net

In these studies, various rhodium and ruthenium complexes bearing the CAMPY and Me-CAMPY ligands were evaluated. The rhodium-based catalysts proved to be the most effective in terms of both chemical conversion and enantioselectivity. mdpi.comnih.gov Research has shown that the addition of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can be beneficial, leading to quantitative conversions even for sterically hindered substrates, although enantiomeric excess (ee) values were modest (up to 69%). nih.govunimi.it The chirality of the CAMPY and Me-CAMPY ligands was found to be essential for the stereocontrol of the reduction. mdpi.com

Table 1: Performance of Rhodium Catalysts with CAMPY (L1) and Me-CAMPY (L2) Ligands in the ATH of 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

| Catalyst | Ligand | Additive | Conversion (%) | ee (%) |

| [Rh(Cp)Cl₂]₂ | (R)-CAMPY | - | 15 | 69 |

| [Rh(Cp)Cl₂]₂ | (R)-CAMPY | La(OTf)₃ | >99 | 69 |

| [Rh(Cp)Cl₂]₂ | (R)-Me-CAMPY | - | 20 | 57 |

| [Rh(Cp)Cl₂]₂ | (R)-Me-CAMPY | La(OTf)₃ | >99 | 57 |

Data sourced from Molecules (2023), 28(4), 1907. mdpi.comnih.gov

Role as Key Building Blocks in Organic Synthesis for Complex Scaffold Assembly

The tetrahydroisoquinoline (THIQ) core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.govnih.gov Consequently, compounds like 5,6,7,8-tetrahydroisoquinolin-1-amine and its derivatives are valuable building blocks for the assembly of more complex molecular scaffolds. nih.gov The functional groups on the THIQ ring, particularly the amine, provide a reactive handle for further chemical modifications and the construction of fused heterocyclic systems. nih.gov Synthetic strategies such as multicomponent reactions have been developed to rapidly generate diverse libraries of complex molecules based on the THIQ scaffold, demonstrating its utility in drug discovery and development. nih.govrsc.org

Precursors in the Chemical Synthesis of Natural Product Analogues and Alkaloids

The tetrahydroisoquinoline skeleton is the foundational core of one of the largest families of natural products: the isoquinoline (B145761) alkaloids. acs.orgnih.gov This class of compounds exhibits immense structural diversity and a broad spectrum of biological activities. rsc.orgacs.org

The enantiomerically enriched 1-aryl-tetrahydroisoquinolines produced via the asymmetric transfer hydrogenation of DHIQs (as described in section 6.1.2) are direct and valuable precursors for the synthesis of these biologically active alkaloids and their analogues. mdpi.comnih.govresearchgate.net Many important natural products, including certain antitumor agents, antihypertensives, and central nervous system modulators, contain this chiral structural unit. nih.govacs.orgnih.gov The ability to efficiently synthesize these chiral precursors through catalytic methods using ligands derived from the tetrahydroisoquinoline framework represents a key advancement in the total synthesis of complex natural products. researchgate.net

Structure Activity Relationship Sar Studies in Chemical Interaction Profiles

Influence of Substituent Modifications on Molecular Recognition and Binding

The biological activity of 1-aminotetrahydroisoquinoline analogs is highly sensitive to the nature and position of substituents on both the aromatic and aliphatic rings. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby dictating its affinity and selectivity for specific biological targets. researchgate.netrsc.org

Aromatic Ring Substitutions: Substitutions on the benzene (B151609) moiety of the tetrahydroisoquinoline (THIQ) core significantly impact receptor affinity, particularly for G-protein coupled receptors (GPCRs).

Dopamine (B1211576) Receptors: For dopamine D3 receptor (D3R) ligands, substitutions at the 6- and 7-positions are critical. Analogs featuring 6,7-dihydroxy or 6,7-dimethoxy groups generally exhibit high affinity. nih.gov The choice between these motifs can modulate both affinity and selectivity. For instance, in a series of D3R ligands with an o-xylenyl linker, compounds with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) motif displayed very high affinity (Kᵢ = 1.2 nM and 3.4 nM for 3-cyano and 4-cyano benzamide (B126) derivatives, respectively), whereas the corresponding 6-methoxy-7-hydroxy analogs had lower affinity. nih.gov Furthermore, introducing a trifluoromethanesulfonate (B1224126) (triflate) group at the 7-position (7-CF₃SO₂O-) has been shown to yield ligands with high D3R affinity (pKi of 8.4) and a 150-fold selectivity over the D2 receptor. nih.gov

Sigma (σ) Receptors: The 6,7-dimethoxy substitution pattern is also important for high-affinity σ₂ receptor ligands. Replacing the two methoxy (B1213986) groups with fused rings of varying sizes (methylenedioxy, ethylenedioxy, propylenedioxy) generally decreases σ₂ affinity by 8- to 12-fold. nih.gov This suggests that the specific orientation and electronic nature of the methoxy groups are optimal for σ₂ receptor interaction in this chemical series. nih.gov

Orexin Receptors: For orexin-1 (OX₁) receptor antagonists, preliminary SAR indicated that substitution at the 1-position was essential for activity. An optimally substituted benzyl (B1604629) group at C1 was found to be a requirement for potent OX₁ receptor binding. researchgate.net

Aliphatic Ring and N-Substitutions: Modifications on the saturated piperidine (B6355638) ring and the secondary amine (N2) also play a pivotal role in modulating biological activity.

Anti-mycobacterial Activity: In a series of 5,8-disubstituted THIQs designed as inhibitors of Mycobacterium tuberculosis, a general trend of improved potency with increased lipophilicity was observed. nih.gov Large, sterically demanding substituents such as a benzyl group at the 5-position were well-tolerated, while an N-methylpiperazine moiety was the preferred substituent at the 8-position. nih.gov

P-glycoprotein (P-gp) Ligands: The flexibility and nature of the substituent at the N2 position are key determinants for P-gp interaction. SAR studies exploring bioisosteric replacements and linker flexibility showed that elongated analogues and certain 2-biphenyl derivatives behaved as potent P-gp substrates. nih.gov

Antifungal Activity: For N-substituted THIQ analogs with antifungal properties, both the lipophilicity and the shape of the N2-substituent had a profound effect on potency. While iso-butyl substitution led to better potency, these compounds were metabolically unstable. Replacing it with a 2,2,2-trifluoroethyl group afforded greater metabolic stability while retaining activity. rsc.org

The following table summarizes the influence of various substituent modifications on the biological activity of tetrahydroisoquinoline derivatives.

| Target | Position of Modification | Favorable Substituents | Unfavorable Substituents | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Dopamine D3 Receptor | 6, 7-positions | -OH, -OCH₃ | High affinity; catechol and dimethoxy motifs are well tolerated. | nih.gov | |

| Dopamine D3 Receptor | 7-position | -OCF₂SO₂ | Increases affinity and selectivity over D2 receptors. | nih.gov | |

| Sigma-2 (σ₂) Receptor | 6, 7-positions | Two -OCH₃ groups | Fused rings (methylenedioxy, ethylenedioxy) | Fused rings decrease σ₂ affinity significantly. | nih.gov |

| Mycobacterial ATP Synthase | 5-position | Large groups (e.g., Benzyl) | Large substituents are well-tolerated. | nih.gov | |

| Mycobacterial ATP Synthase | 8-position | N-methylpiperazine | Preferred substituent for potency. | nih.gov | |

| P-glycoprotein (P-gp) | N2-position | Elongated linkers, 2-biphenyl groups | Enhances interaction and substrate behavior. | nih.gov | |

| Antifungal Activity | N2-position | 2,2,2-trifluoroethyl | iso-butyl | Improves metabolic stability while maintaining potency. | rsc.org |

Stereochemical Influence on Ligand-Target Interactions

Biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, the stereochemistry of ligands often has a profound impact on their pharmacological activity. For 1-substituted tetrahydroisoquinoline derivatives, the chiral center at the C1 position means that enantiomers can exhibit significantly different binding affinities, efficacies, and selectivities.

A notable example of stereoselectivity is observed with trimetoquinol, a 1-substituted THIQ derivative that acts as a beta-adrenoceptor agonist. Studies on its stereoisomers revealed a distinct rank order of potency: racemic-trimetoquinol > erythro-α-hydroxy TMQ > threo-α-hydroxy TMQ. nih.gov This demonstrates that the specific three-dimensional arrangement of the substituents relative to the THIQ core is critical for effective interaction with the beta-adrenoceptor binding site. nih.gov

This principle extends to more complex systems. In a study of bis-(1,2,3,4-tetrahydroisoquinolinium) analogues as ligands for small-conductance calcium-activated potassium (SK) channels, the impact of stereochemistry was significant. nih.gov Among the parent bis-tetrahydroisoquinoline compounds, the (S,S)-isomers displayed high affinity for SK channels, whereas the (R,R)- and meso-isomers had markedly lower affinities. nih.gov Interestingly, upon quaternization of the nitrogen atoms, this stereochemical preference shifted, with both (S,S)- and (R,R)-isomers showing similarly high affinities, both of which were greater than the corresponding meso compound. nih.gov This highlights how stereochemistry and other structural modifications can interact to determine the final binding profile.

The following table illustrates the differential activity of stereoisomers in select tetrahydroisoquinoline-based compounds.

| Compound Class | Target | Isomer | Relative Activity/Affinity | Reference |

|---|---|---|---|---|

| α-hydroxy Trimetoquinol | Beta-adrenoceptors | Racemic-TMQ | Highest Potency | nih.gov |

| erythro-diastereomer | Intermediate Potency | |||

| threo-diastereomer | Lowest Potency | |||

| bis-Tetrahydroisoquinolines | SK Channels | (S,S) | High Affinity | nih.gov |

| (R,R) | Lower Affinity | |||

| meso | Lower Affinity | |||

| Quaternized bis-Tetrahydroisoquinoliniums | SK Channels | (S,S) | High Affinity | nih.gov |

| (R,R) | High Affinity | |||

| meso | Lower Affinity |

Conformational Analysis Related to Interaction Specificity

The specificity of a ligand-target interaction is governed not only by its constituent atoms but also by the three-dimensional shape, or conformation, that the molecule adopts. The tetrahydroisoquinoline ring is not planar; its saturated portion can adopt several low-energy conformations, typically described as half-chair or twisted forms. researchgate.net The preference for a particular conformation can be influenced by substituents, and the ability of the molecule to adopt the correct "bioactive" conformation is essential for high-affinity binding.

The balance between conformational flexibility and rigidity is a delicate and target-dependent aspect of drug design.

Benefit of Rigidity: For some targets, a constrained or rigid conformation is crucial for high-affinity binding. In a series of potent σ₂ receptor ligands based on the THIQ scaffold, opening the THIQ ring to create a more flexible, open-chain analog resulted in a catastrophic 1700-fold decrease in σ₂ affinity, while σ₁ affinity was unaffected. nih.gov This strongly indicates that the constrained conformation of the intact tetrahydroisoquinoline ring is an absolute requirement for optimal interaction with the σ₂ receptor binding site. nih.gov Similarly, a structure-guided conformational restriction strategy was employed to convert a flexible, acyclic inhibitor of the Keap1-Nrf2 protein-protein interaction into a rigid THIQ-based inhibitor. This rigidification led to a remarkable 223-fold improvement in binding affinity (Kᵢ improving from 2.9 μM to 13 nM). nih.gov

Detriment of Rigidity: Conversely, for other targets, excessive rigidity can be detrimental. The introduction of an o-xylenyl motif to rigidify the linker region of certain THIQ-based dopamine D3R ligands was found to reduce D3R affinity and negatively impact selectivity against the D2R. nih.gov This suggests that for this particular ligand-receptor system, a degree of conformational flexibility in the linker is necessary to allow the molecule to adopt the optimal binding pose.

Molecular docking studies further illuminate the importance of conformation. In the active site of the KRas protein, different active THIQ analogs were found to adopt distinct low-energy conformations. nih.gov For example, one analog adopted a "flipped" conformation compared to others, placing a different part of the molecule into a key hydrophobic pocket and forming different hydrogen bond interactions. nih.gov This illustrates how subtle changes in molecular structure can alter the preferred binding conformation, leading to different interaction profiles and biological activities.

In Vitro Mechanistic Investigations of 5,6,7,8 Tetrahydroisoquinolin 1 Amine and Its Derivatives

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) inhibition)

Derivatives of 5,6,7,8-tetrahydroisoquinoline (B1330172) have been identified as potent inhibitors of key enzymes involved in cell cycle regulation and proliferation, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). These enzymes are critical targets in cancer therapy.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides essential for DNA replication. nih.govnih.gov The inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism exploited by many anticancer drugs. nih.gov In a study investigating novel 5,6,7,8-tetrahydroisoquinolines, a derivative, compound 8d , was identified as a significant DHFR inhibitor. It exhibited an IC₅₀ value of 0.199 µM. This potency is comparable to the well-established DHFR inhibitor, Methotrexate, which showed an IC₅₀ of 0.131 µM in the same study. nih.govnih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2, a member of the cyclin-dependent kinase family, plays a vital role in the regulation of the cell cycle, particularly in the transition from G1 to S phase. nih.gov Over-activation of CDK2 is observed in numerous cancers, making it an attractive target for therapeutic intervention. nih.gov Research has shown that a synthesized 5,6,7,8-tetrahydroisoquinoline derivative, compound 7e , is a potent inhibitor of CDK2. nih.govnih.govnih.gov This compound displayed an IC₅₀ of 0.149 µM, which is more potent than the control drug Roscovitine (IC₅₀ of 0.380 µM). nih.govnih.govnih.gov

The inhibitory activities of these tetrahydroisoquinoline derivatives against DHFR and CDK2 are summarized in the table below.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 8d | DHFR | 0.199 | Methotrexate | 0.131 |

| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |

Receptor Ligand Interaction Studies (e.g., Dopamine (B1211576) D2 receptor, Nicotinic Cholinergic receptors, CXCR4)

The tetrahydroisoquinoline scaffold is a common feature in molecules that interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Dopamine D2 Receptor Interaction: The Dopamine D2 receptor is a primary target for antipsychotic drugs. Studies have been conducted on 6-amino-5,6,7,8-tetrahydroquinoline derivatives to assess their affinity for dopamine receptors. In binding assays using rat striatal tissue, these compounds were found to displace [³H]spiperone, a D2 selective ligand. nih.gov Specifically, derivatives with an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group were the most potent in displacing the radioligand from D2 receptor binding sites. nih.gov This indicates a direct interaction and affinity of these tetrahydroquinoline derivatives for the Dopamine D2 receptor. nih.gov

Nicotinic Cholinergic Receptors Interaction: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important neurotransmitter receptors in the central and peripheral nervous systems. The effects of coclaurine (B195748) derivatives, which share the tetrahydroisoquinoline core, have been examined on human α7, α4β2, and α4β4 nAChRs. nih.gov These studies revealed that the derivatives have a higher affinity and potency at α4 subunit-containing nAChRs and are least potent at homomeric α7 receptors. nih.gov Certain derivatives, such as laudanosine (B1674548) and armepavine, acted as noncompetitive and voltage-dependent inhibitors of these receptors. nih.gov This suggests that the tetrahydroisoquinoline structure can serve as a basis for developing antagonists for specific nAChR subtypes. nih.gov

CXCR4 Receptor Interaction: The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a significant role in cancer metastasis and HIV infection. nih.govnih.gov Tetrahydroisoquinoline derivatives have been investigated as CXCR4 antagonists. nih.govnih.gov Molecular modeling and experimental studies have shown that these compounds can bind to the receptor. For instance, a tetrahydroisoquinoline derivative was observed to form two critical salt bridges with residues Asp97 and Glu288 within the CXCR4 binding pocket. nih.govnih.gov The interaction also involves π-stacking with Trp94, which is a key interaction for ligand binding. nih.gov

Molecular Target Identification and Binding Affinities

The in vitro studies on 5,6,7,8-tetrahydroisoquinoline and its derivatives have led to the identification of several molecular targets and the quantification of their binding affinities.

As detailed in section 8.1, specific derivatives have been identified as potent inhibitors of the enzymes DHFR and CDK2 . The binding affinity for these targets was quantified using IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Compound 8d showed a high affinity for DHFR with an IC₅₀ of 0.199 µM, while compound 7e demonstrated a strong affinity for CDK2 with an IC₅₀ of 0.149 µM. nih.govnih.govnih.gov

In the context of receptor interactions (section 8.2), the binding of tetrahydroisoquinoline derivatives to the Dopamine D2 receptor was established through competitive binding assays. nih.gov While specific Kᵢ values were not provided in the cited abstract, the displacement of a selective radioligand confirms a significant binding affinity. nih.gov For the CXCR4 receptor , the interaction is characterized by specific electrostatic interactions and salt bridge formations with key amino acid residues, indicating a high-affinity binding mode. nih.govnih.gov Studies on nicotinic acetylcholine receptors also confirm that tetrahydroisoquinoline derivatives can act as inhibitors, with their potency and affinity varying depending on the receptor subtype. nih.gov

Beyond these primary targets, the broader class of tetrahydroisoquinoline derivatives has been investigated for interactions with other molecular targets. For example, some derivatives have shown affinity for the NMDA receptor complex , specifically at the PCP binding site, with Kᵢ values in the nanomolar range. nih.gov Other research has pointed towards KRas and VEGF receptors as potential targets, with molecular docking studies indicating high binding affinity. nih.gov

The binding affinities for the primary identified molecular targets are summarized in the interactive data table below.

| Compound/Derivative Class | Molecular Target | Measurement | Value (µM) |

| Compound 8d | Dihydrofolate Reductase (DHFR) | IC₅₀ | 0.199 |

| Compound 7e | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀ | 0.149 |

| N,N-dialkylderivatives | Dopamine D2 Receptor | - | Potent Displacement |

| Coclaurine derivatives | Nicotinic Cholinergic Receptors | - | Subtype-dependent |

| Various derivatives | CXCR4 Receptor | - | High Affinity Binding |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The future of synthesizing 5,6,7,8-tetrahydroisoquinolin-1-amine and its analogs will likely be characterized by the pursuit of greater efficiency, stereoselectivity, and sustainability.

Asymmetric Synthesis: A significant area of development is the establishment of robust asymmetric syntheses to access enantiomerically pure 1-amino-5,6,7,8-tetrahydroisoquinolines. While methods for the asymmetric reduction of related dihydroisoquinolines are known, direct and highly enantioselective methods for the introduction of the C1-amino group on the pre-formed tetrahydroisoquinoline ring are less developed. Future work will likely focus on chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry at the C1 position, which is crucial for biological activity.

Flow Chemistry and Microreactors: The adoption of flow chemistry and microreactor technology presents a promising avenue for the synthesis of these compounds. These technologies offer enhanced control over reaction parameters such as temperature and reaction time, leading to improved yields, higher purity, and safer reaction conditions. A flow-microreactor-mediated synthesis of 1,2,3,4-tetrahydroisoquinolines has already been reported, demonstrating the potential of this technology for the rapid and efficient production of these scaffolds. nih.gov

Biocatalysis: The use of enzymes in the synthesis of tetrahydroisoquinolines is an emerging area that aligns with the principles of green chemistry. Biocatalytic methods, such as those employing norcoclaurine synthase (NCS), have shown potential for the enantioselective synthesis of tetrahydroisoquinoline alkaloids. Future research could explore the engineering of novel enzymes or the application of existing ones to catalyze the synthesis of this compound and its derivatives, offering a highly selective and environmentally benign synthetic route.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond the synthesis of the core structure, a deeper understanding and expansion of the chemical reactivity of this compound are crucial for its application in drug discovery and materials science.

C-H Activation: A key area of future research will be the selective functionalization of the tetrahydroisoquinoline core through C-H activation. This powerful strategy allows for the direct introduction of various functional groups onto the aromatic or aliphatic portions of the molecule, bypassing the need for pre-functionalized starting materials. The development of regioselective C-H activation methods for the 5,6,7,8-tetrahydroisoquinoline (B1330172) scaffold will enable the rapid generation of diverse analogs with tailored properties.

Novel Cyclization and Rearrangement Reactions: The exploration of novel intramolecular cyclization and rearrangement reactions involving the 1-amino group and other functionalities on the tetrahydroisoquinoline ring could lead to the discovery of new heterocyclic systems with unique three-dimensional structures. These novel scaffolds could possess interesting biological activities and serve as building blocks for more complex molecules.

High-Throughput Synthesis and Screening for Chemical Library Development

The development of high-throughput synthesis and screening methods is essential for the rapid exploration of the chemical space around the this compound scaffold and the identification of new bioactive compounds.

Combinatorial Chemistry and DNA-Encoded Libraries: The application of combinatorial chemistry techniques, including solid-phase synthesis and solution-phase parallel synthesis, will facilitate the creation of large and diverse libraries of this compound derivatives. Furthermore, the development of DNA-encoded libraries (DELs) based on this scaffold will allow for the screening of vast numbers of compounds against various biological targets simultaneously. A DNA-compatible cross-dehydrogenative coupling reaction for tetrahydroisoquinolines has been developed, paving the way for the creation of focused DELs. acs.org

Automated Synthesis Platforms: The integration of automated synthesis platforms will accelerate the production of these chemical libraries. Automated systems can perform reactions, purifications, and analyses with high efficiency and reproducibility, significantly reducing the time and effort required for library synthesis.

Integration of Computational Design with Synthetic Chemistry

The synergy between computational chemistry and synthetic organic chemistry is becoming increasingly important in modern drug discovery and materials science.

Predictive Modeling of Reactivity: The development of computational models to predict the reactivity and regioselectivity of reactions involving this compound will be a valuable tool for synthetic chemists. Machine learning algorithms, trained on experimental data, can help in designing more efficient synthetic routes and predicting the outcomes of novel transformations. chemrxiv.orgnih.gov

In Silico Screening and Drug Design: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to screen virtual libraries of this compound derivatives against specific biological targets. This in silico approach can help prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. Such computational studies have already been applied to other tetrahydroisoquinoline derivatives to identify potential inhibitors of various enzymes.

By pursuing these future research directions, the scientific community can expect to unlock the full therapeutic and synthetic potential of this compound and its derivatives, leading to the development of new medicines and advanced materials.

常见问题

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroisoquinolin-1-amine derivatives, and how are reaction conditions optimized?

The synthesis often involves palladium-catalyzed cross-coupling reactions or reductive amination. For example, Pd₂(dba)₃ and rac-BINAP are used as catalysts in coupling reactions with brominated intermediates and amines under inert conditions (e.g., DCM/MeOH) . Optimization includes adjusting solvent polarity (e.g., gradient elution with DCM:MeOH:NH₃) and stoichiometry of reagents (e.g., Cs₂CO₃ as a base). Post-synthesis purification employs column chromatography and TFA-mediated deprotection .

Q. How can the stereochemistry of this compound derivatives be controlled during synthesis?

Chiral resolution of racemic mixtures is achieved via chiral resolving agents like tartaric acid derivatives. Asymmetric synthesis methods use chiral auxiliaries (e.g., (R)- or (S)-BINAP) or transition-metal catalysts to induce stereoselectivity during ring closure or amine functionalization . X-ray crystallography and NMR spectroscopy validate enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy for structural elucidation and conformational analysis (e.g., distinguishing axial/equatorial substituents in the tetrahydroisoquinoline ring) .

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .

- Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for stereochemical validation .

Q. What functionalization strategies are used to modify the amine group in this compound?

The primary amine undergoes N-alkylation with alkyl halides or reductive amination with aldehydes/ketones. For example, reacting with methyl iodide introduces methyl groups, while Boc protection (tert-butoxycarbonyl) prevents undesired side reactions during multi-step syntheses .

Advanced Research Questions

Q. How do structural modifications of this compound influence biological activity (e.g., cytotoxicity or receptor antagonism)?

Substituents on the aromatic ring or amine group modulate interactions with biological targets. For instance, introducing electron-withdrawing groups (e.g., bromine at position 4) enhances binding to CXCR4 receptors, as demonstrated in studies on tetrahydroisoquinoline-based antagonists . Structure-activity relationship (SAR) studies correlate chain length (C6-C17 alkyl groups) with antibacterial efficacy .

Q. What mechanistic insights explain the role of this compound in catalytic applications (e.g., polymerization or metal coordination)?

The amine acts as a ligand in transition-metal complexes (e.g., Ir(III) or Pd(II)), stabilizing metal centers via lone-pair donation. For example, diphenylphosphinoethyl-modified derivatives facilitate ε-caprolactone ring-opening polymerization (ROP) by enhancing electron density at the metal center . Mechanistic studies employ kinetic isotope effects (KIEs) and DFT calculations to map reaction pathways .

Q. How can contradictions in biological data for structurally similar derivatives be resolved?

Contradictions often arise from differences in stereochemistry, solubility, or assay conditions. For example, enantiomers of 5,6,7,8-tetrahydroquinolin-8-amine show divergent cytotoxicity profiles due to chiral recognition by cellular targets . Resolution involves:

Q. What safety precautions are essential when handling this compound derivatives in laboratory settings?

Hazard profiles include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Mitigation strategies:

Q. How can computational methods enhance the design of this compound-based therapeutics?

Molecular dynamics simulations predict binding stability with targets (e.g., CXCR4), while QSAR models optimize substituent effects on pharmacokinetics (e.g., logP, bioavailability) . Docking studies with homology models of receptors guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。